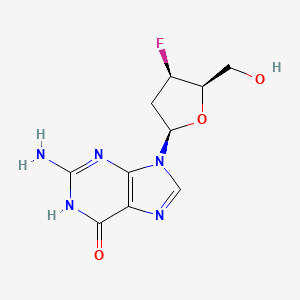

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar fluorinated nucleoside analogs involves multi-step chemical processes that include key intermediates. For instance, Jin et al. (2001) developed an efficient synthesis of a closely related compound, providing a practical approach to its synthesis through key intermediates like acetoxy-fluoro-tetrahydrofuran derivatives (Jin et al., 2001).

Molecular Structure Analysis

The molecular structure of nucleoside analogs and their base-pairing configurations have been extensively studied. Mazza et al. (1969) and Sobell (1966) provided insights into the hydrogen-bonded complexes formed by aminopurine derivatives, elucidating the Watson-Crick type base-pairing configurations in crystal structures (Mazza et al., 1969); (Sobell, 1966).

Chemical Reactions and Properties

The chemical reactions involving fluorinated nucleosides can include condensation reactions with chloropurine derivatives and subsequent modifications to introduce various functional groups, as explored by Lewis et al. (1993) in their study on antiviral activity evaluation (Lewis et al., 1993).

Physical Properties Analysis

The crystallography studies, such as those conducted by Mazumder et al. (2001), reveal the crystal structures and hydration patterns of nucleoside analogs, providing valuable information on their physical properties (Mazumder et al., 2001).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and stability, can be inferred from synthesis studies like those by Yoshinari et al. (2011), who discussed the preparation of fluoro-amino carboxylic acid derivatives and their incorporation into complex molecules (Yoshinari et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Analysis Synthesis of complex fluorine-substituted nucleosides reveals potential anti-tumor and anti-viral applications. The crystal structure of these compounds, characterized by NMR spectra and X-ray single-crystal diffraction, provides insights into their molecular configuration, potentially influencing their biological activity (Li, Xiao, & Yang, 2014).

Molecular and Crystallographic Studies Crystallographic studies of related compounds show detailed molecular geometry, including the orientation of various groups and bond lengths. These structural insights contribute to understanding the interactions and stability of these molecules (Sun, Lo, & McLaughlin, 2006), (Jasinski et al., 2009).

Biochemical Applications and Studies

Analytical Techniques in Biochemical Studies The development of sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods, facilitates the quantification of nucleoside analogs and their metabolites. This aids in the pharmacokinetic study of these compounds, providing valuable data on their behavior in biological systems (Jia et al., 2016).

Nucleoside Analogs in Biochemical Research The synthesis and characterization of various nucleoside analogs, including their structural and pharmacological properties, offer insights into their potential applications in treating various diseases. These studies contribute to understanding how molecular modifications can influence biological activity and drug efficacy (Yadava & Yadav, 2008), (Mazumder et al., 2001).

Computational and Theoretical Studies

Quantum Chemical Modeling and QSAR Analyses Quantum chemical modeling and quantitative structure-activity relationship (QSAR) analyses provide in-depth theoretical insights into the molecular properties, reactivity, and potential biological activity of nucleoside analogs. These studies are crucial in rational drug design and understanding the fundamental interactions at the molecular level (Kvasyuk et al., 2022).

Synthesis and Reactivity Studies

Synthesis and Reactivity of Nucleoside Derivatives Research on the synthesis of nucleoside derivatives, including their reactivity and potential biological applications, contributes to developing novel therapeutic agents. The detailed study of reaction pathways, intermediate compounds, and structural analysis of these derivatives provides a foundation for understanding their chemical behavior and potential in drug development (Hamamichi & Miyasaka, 1990), (Hřebabecký et al., 2006).

properties

IUPAC Name |

2-amino-9-[(2R,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJUXLYUUDBAJN-HSUXUTPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925072 |

Source

|

| Record name | 9-(2,3-Dideoxy-3-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125291-17-0 |

Source

|

| Record name | 2'-Fluoro-2',3'-dideoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125291170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2,3-Dideoxy-3-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.